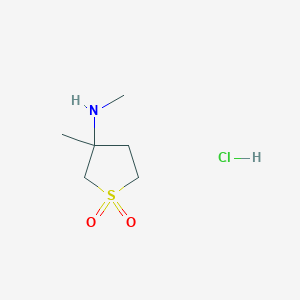

3-Methyl-3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride

Description

3-Methyl-3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride (CAS: 5553-29-7) is a sulfone-containing heterocyclic compound with the molecular formula C₆H₁₄ClNO₂S and a molecular weight of 199.70 g/mol . The molecule features a tetrahydrothiophene (thiolane) ring substituted with a methyl group and a methylamino group at the 3-position, along with two sulfonyl oxygen atoms. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

N,3-dimethyl-1,1-dioxothiolan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-6(7-2)3-4-10(8,9)5-6;/h7H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOABHQEKCTCJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5553-29-7 | |

| Record name | 3-methyl-3-(methylamino)-1lambda6-thiolane-1,1-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride typically involves the reaction of tetrahydrothiophene with methylamine and subsequent oxidation to introduce the sulfone group . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperatures and pH levels to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride undergoes various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to its corresponding sulfide under reducing conditions.

Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Higher oxidation states of the sulfone group.

Reduction: Corresponding sulfide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride is utilized in several scientific research fields:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Methyl-3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfone group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

Table 1: Key Structural and Physicochemical Differences

Key Observations :

- The hydroxyethyl group in the ethanol derivative increases hydrophilicity, likely improving aqueous solubility compared to the target compound. The ethylamine chain in [1596-47-0 offers flexibility for interactions with biological targets, contrasting with the rigid cyclic structure of the target compound.

Stereochemical and Functional Group Variations

- Stereoisomers: (S)- and (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochlorides highlight the importance of chirality in biological activity. The target compound’s stereochemistry is unspecified, but enantiomeric purity could critically influence receptor binding or metabolic stability.

Environmental and Industrial Relevance

Research and Application Gaps

- Pharmacological Data: Limited evidence exists on the target compound’s bioactivity.

Biological Activity

3-Methyl-3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride (CAS No. 5553-29-7) is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. This compound may exhibit activity through the modulation of neurotransmitter systems, particularly in the central nervous system (CNS). Its structure suggests potential interactions with receptors and enzymes involved in neurotransmission and metabolic pathways.

Antidepressant Activity

Research indicates that compounds similar to this compound may possess antidepressant properties. A study highlighted the effectiveness of related thiophene derivatives in enhancing serotonin levels and modulating dopamine pathways, which are crucial for mood regulation .

Antitumor Activity

Preliminary studies have suggested that this compound may exhibit antitumor activity. Similar thiophene derivatives have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways that promote cell survival and proliferation .

Study on Antidepressant Potential

In a controlled study involving animal models, administration of a related thiophene compound resulted in significant reductions in depressive-like behaviors. The results indicated an increase in serotonin levels and a decrease in norepinephrine reuptake, suggesting a dual mechanism of action that could be beneficial for treating depression .

Antitumor Efficacy Assessment

A series of experiments were conducted using human cancer cell lines (e.g., breast adenocarcinoma and glioblastoma). The results demonstrated that compounds structurally related to this compound exhibited cytotoxic effects at micromolar concentrations. The compounds triggered apoptosis through caspase activation and DNA fragmentation .

Research Findings Summary

Q & A

Q. 1.1. What are the recommended synthetic routes for 3-methyl-3-(methylamino)tetrahydrothiophene 1,1-dioxide hydrochloride?

The compound can be synthesized via nucleophilic substitution or condensation reactions involving tetrahydrothiophene 1,1-dioxide derivatives. For example, reacting tetrahydrothiophene-1,1-dioxide with methylamine derivatives in tetrahydrofuran (THF) under reflux, followed by purification via column chromatography, yields the target compound. Triethylamine is often used to neutralize HCl byproducts .

Q. 1.2. How should researchers characterize the crystalline structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use the SHELX suite (e.g., SHELXL for refinement) to resolve molecular geometry and hydrogen bonding patterns. Ensure high-resolution data collection (≤1.0 Å) to minimize errors in positional parameters .

Q. 1.3. What analytical techniques are critical for purity assessment?

- HPLC-MS : Confirms molecular weight and detects impurities.

- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies functional groups (e.g., methylamino protons at ~2.5 ppm).

- Elemental analysis : Validates stoichiometry (C, H, N, S, Cl) .

Advanced Research Questions

Q. 2.1. How does the stereochemistry of the tetrahydrothiophene ring influence biological activity?

The sulfone group (1,1-dioxide) and methylamino substitution create a rigid, polar structure that enhances receptor binding. Computational docking studies (e.g., AutoDock Vina) paired with in vitro assays reveal that the 3-methyl-3-(methylamino) configuration optimizes interactions with CNS targets, explaining its psychotropic potential .

Q. 2.2. What methodologies resolve contradictions in reported pharmacological data (e.g., toxicity vs. efficacy)?

Q. 2.3. How can environmental persistence of this compound be quantified in wetland ecosystems?

Q. 2.4. What strategies improve yield in multi-step syntheses involving this compound?

- Microwave-assisted synthesis : Reduces reaction time for condensation steps (e.g., 30 minutes vs. 72 hours).

- Flow chemistry : Minimizes side reactions during exothermic steps.

- Crystallization optimization : Use solvent mixtures (e.g., ethanol/water) to enhance crystal purity .

Methodological Considerations for Data Interpretation

Q. 3.1. How should researchers address discrepancies in crystallographic data?

Q. 3.2. What statistical approaches validate structure-activity relationship (SAR) models?

- Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity.

- Cross-validation : Use leave-one-out (LOO) or k-fold methods to test model robustness.

- QSAR software : MOE or Schrödinger Suite predicts novel analogs with improved efficacy .

Safety and Handling

Q. 4.1. What precautions are essential for handling this hydrochloride salt?

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors.

- PPE : Nitrile gloves and goggles prevent dermal/ocular exposure.

- Storage : Keep in desiccators at 4°C to prevent hygroscopic degradation .

Emerging Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.